molecular formula C24H43NO2 B14180513 N-Benzyl-N,N-dimethyldodecan-1-aminium propanoate CAS No. 870077-71-7

N-Benzyl-N,N-dimethyldodecan-1-aminium propanoate

Cat. No.: B14180513
CAS No.: 870077-71-7
M. Wt: 377.6 g/mol
InChI Key: XXNZQEGUMGPICD-UHFFFAOYSA-M
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Description

N-Benzyl-N,N-dimethyldodecan-1-aminium propanoate is a quaternary ammonium compound known for its antimicrobial and surfactant properties. It is widely used in various industries, including healthcare, food processing, and household products, due to its ability to kill bacteria, viruses, and fungi.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-N,N-dimethyldodecan-1-aminium propanoate typically involves the reaction of dodecylamine with benzyl chloride in the presence of a base, followed by quaternization with dimethyl sulfate. The reaction conditions include:

    Temperature: 50-70°C

    Solvent: Ethanol or methanol

    Reaction Time: 4-6 hours

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves:

    Mixing: Dodecylamine and benzyl chloride are mixed in a solvent.

    Reaction: The mixture is heated and stirred for several hours.

    Quaternization: Dimethyl sulfate is added to the reaction mixture.

    Purification: The product is purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-N,N-dimethyldodecan-1-aminium propanoate undergoes various chemical reactions, including:

    Oxidation: Reacts with oxidizing agents to form corresponding oxides.

    Reduction: Can be reduced to primary amines under specific conditions.

    Substitution: Undergoes nucleophilic substitution reactions with halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Sodium iodide, potassium bromide

Major Products

    Oxidation: Corresponding oxides and alcohols

    Reduction: Primary amines

    Substitution: Halogenated quaternary ammonium compounds

Scientific Research Applications

N-Benzyl-N,N-dimethyldodecan-1-aminium propanoate is extensively used in scientific research due to its versatile properties:

    Chemistry: Used as a phase transfer catalyst in organic synthesis.

    Biology: Employed in cell culture studies as an antimicrobial agent.

    Medicine: Utilized in the formulation of disinfectants and antiseptics.

    Industry: Applied in the production of cleaning agents, fabric softeners, and preservatives.

Mechanism of Action

The compound exerts its effects by disrupting the cell membranes of microorganisms. It targets the lipid bilayer, causing leakage of cellular contents and ultimately leading to cell death. The molecular pathways involved include:

    Membrane Disruption: Interaction with phospholipids in the cell membrane.

    Protein Denaturation: Binding to proteins and altering their structure.

Comparison with Similar Compounds

Similar Compounds

    Benzalkonium Chloride: Another quaternary ammonium compound with similar antimicrobial properties.

    Cetylpyridinium Chloride: Used in mouthwashes and throat lozenges.

    Dodecyltrimethylammonium Bromide: Commonly used in surfactant applications.

Uniqueness

N-Benzyl-N,N-dimethyldodecan-1-aminium propanoate stands out due to its specific combination of benzyl and dodecyl groups, which enhance its antimicrobial efficacy and surfactant properties compared to other quaternary ammonium compounds.

Properties

CAS No.

870077-71-7

Molecular Formula

C24H43NO2

Molecular Weight

377.6 g/mol

IUPAC Name

benzyl-dodecyl-dimethylazanium;propanoate

InChI

InChI=1S/C21H38N.C3H6O2/c1-4-5-6-7-8-9-10-11-12-16-19-22(2,3)20-21-17-14-13-15-18-21;1-2-3(4)5/h13-15,17-18H,4-12,16,19-20H2,1-3H3;2H2,1H3,(H,4,5)/q+1;/p-1

InChI Key

XXNZQEGUMGPICD-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.CCC(=O)[O-]

Origin of Product

United States

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